Pentafluorophenyl trifluoromethanesulfonate

Catalog No.
S1899543
CAS No.
60129-85-3
M.F
C7F8O3S
M. Wt
316.13 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Pentafluorophenyl trifluoromethanesulfonate

Traditional C6F5 introduction via hexafluorobenzene demands strong nucleophiles or metal catalysis, limiting substrate scope. Pentafluorophenyl triflate (CAS 60129-85-3) resolves this with its highly labile triflate leaving group.

  • Mild pentafluorophenylation of O-, S-, N-nucleophiles at ambient temperature.
  • Overcomes steric hindrance in thioglycoside activation for complex glycoconjugates.
  • Superior yields vs. SNAr on C6F6, no metal catalysts needed.
  • Supplied at ≥98% purity, stable liquid for reproducible results.

In stock, immediate global dispatch.

CAS Number

60129-85-3

Product Name

Pentafluorophenyl trifluoromethanesulfonate

IUPAC Name

(2,3,4,5,6-pentafluorophenyl) trifluoromethanesulfonate

Molecular Formula

C7F8O3S

Molecular Weight

316.13 g/mol

InChI

InChI=1S/C7F8O3S/c8-1-2(9)4(11)6(5(12)3(1)10)18-19(16,17)7(13,14)15

InChI Key

OTTBRWDUQHDNBY-UHFFFAOYSA-N

SMILES

C1(=C(C(=C(C(=C1F)F)F)F)F)OS(=O)(=O)C(F)(F)F

Canonical SMILES

C1(=C(C(=C(C(=C1F)F)F)F)F)OS(=O)(=O)C(F)(F)F

The exact mass of the compound Pentafluorophenyl trifluoromethanesulfonate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Synonyms

Pentafluorophenyl triflate, Pentafluorophenyl trifluoromethanesulfonate, Perfluorophenyl triflate, 2,3,4,5,6-Pentafluorophenyl trifluoromethanesulfonate, Trifluoromethanesulfonic acid pentafluorophenyl ester

Purity

≥98%

Package Size

1 g, 5 g

Pentafluorophenyl trifluoromethanesulfonate, CAS 60129-85-3, is a specialized organic reagent designed for the efficient transfer of a pentafluorophenyl (C6F5) group to nucleophiles. Its reactivity stems from the synergistic effect of two key structural features: the highly electron-deficient pentafluorophenyl ring, which is susceptible to nucleophilic attack, and the trifluoromethanesulfonate (triflate) moiety, one of the most effective leaving groups known in organic chemistry. This combination renders the molecule a powerful electrophilic pentafluorophenylating agent, enabling reactions under conditions where less activated precursors, such as hexafluorobenzene or pentafluorophenyl halides, would be ineffective. [REFS-1, REFS-2]

Research Fit

Electrophilic aryl transfer and sulfonylation reagent
Ambient-stable alternative to sulfonyl chlorides
Triflate leaving group for advanced substitution reactions

Direct substitution of Pentafluorophenyl trifluoromethanesulfonate with more common C6F5 sources is often unfeasible due to fundamental differences in reaction mechanisms and required process conditions. For instance, using pentafluorophenyl bromide or iodide necessitates a switch to transition-metal-catalyzed cross-coupling protocols (e.g., Suzuki, Stille), which require different catalysts, ligands, and bases, and have distinct functional group tolerances. [1] Similarly, employing hexafluorobenzene for nucleophilic aromatic substitution (SNAr) requires significantly harsher conditions or much stronger nucleophiles to achieve fluorine displacement compared to the displacement of the highly labile triflate group. [2] Confusing this reagent with other triflates, such as triflic anhydride (Tf2O), is a critical error, as Tf2O delivers a triflyl (-SO2CF3) group, not a C6F5 group, serving an entirely different synthetic purpose.

Substitution Risk

Non-fluorinated aryl triflates may produce different fragmentation products, altering photoacid generation efficiency.
Electron-attachment cross-section may be reduced without perfluorination, potentially lowering resist sensitivity.
Sulfonyl chlorides require cold storage and may decompose, limiting direct substitution in room-temperature workflows.

Enhanced Reactivity Profile in Glycosylation Reactions Compared to Standard Promoters

Pentafluorophenyl trifluoromethanesulfonate serves as a highly effective promoter in glycosylation reactions, a critical process in pharmaceutical and biological research. Its function is to activate thioglycosyl donors for coupling with glycosyl acceptors. In a comparative study, the activation of a common thioglycoside donor with this reagent proceeded efficiently, showcasing its utility in synthesizing complex oligosaccharides. [1] While direct head-to-head kinetic data with other triflate-based promoters like trimethylsilyl trifluoromethanesulfonate (TMSOTf) under identical conditions is sparse, the successful use of C6F5OTf demonstrates its position among high-reactivity promoters essential for challenging glycosylation steps where milder activators fail. [2]

Evidence DimensionGlycosylation Reaction Yield
Target Compound DataServes as an effective promoter for the activation of thioglycosides.
Comparator Or BaselineStandard promoters like Iodine, TMSOTf, or Iron(III) Trifluoromethanesulfonate.
Quantified DifferenceEnables glycosylation reactions, positioning it as a high-reactivity alternative to more common but potentially less potent promoters for specific substrates.
ConditionsActivation of thioglycoside donors in the presence of glycosyl acceptors and a disarmed scavenger.

For synthesizing complex carbohydrates or glycoconjugates, selecting a sufficiently powerful promoter is critical to achieving acceptable yields and avoiding decomposition, justifying the procurement of a high-reactivity reagent.

DEA Fragmentation
Head-to-head
PFP-triflate: CF₃SO₃⁻ dominant, >10× intensity vs CF₃SO₂⁻, EA −0.30 eV
Phenyl triflate: sequential SO₂, CF₃ loss; no triflic acid precursors
Supports EUV resist PAG selection context
Fragmentation pathway may depend on electron energy

Enables Synthesis of Complex Poly-Aromatic Structures Not Accessible with Standard Precursors

The high electrophilicity of Pentafluorophenyl trifluoromethanesulfonate makes it a crucial precursor for advanced materials where other reagents fail. For example, in the synthesis of perfluoroaryl-azacryptands, its reaction with specific amines proceeds in a 74% yield. [1] This high efficiency in forming C-N bonds with complex, sterically hindered, or electronically deactivated nucleophiles is a significant advantage over using hexafluorobenzene, which would require much more forcing conditions and likely result in lower yields or decomposition. The ability to introduce the C6F5 group under manageable conditions is a key processability benefit.

Evidence DimensionSynthetic Yield
Target Compound Data74% yield
Comparator Or BaselineHexafluorobenzene (qualitative comparison)
Quantified DifferenceSignificantly higher expected yield and milder conditions compared to SNAr on hexafluorobenzene.
ConditionsReaction with a diamino polyether in acetonitrile with potassium carbonate.

For the synthesis of high-value, complex materials, precursor suitability is paramount; using a reagent that provides a high yield in a critical step de-risks the entire synthesis and improves overall process economy.

Shelf Stability
Head-to-head
PFP-sulfonates: room‑temperature stable solids; 3b mp 85.9–86.7 °C
Sulfonyl chlorides: cold storage or immediate use required
Supports ambient-storage reagent selection
Stability assessed under ambient atmosphere

Superior Precursor for High-Efficiency Radiochemical Labeling

In the synthesis of radiolabeled compounds, such as PET tracers, maximizing the incorporation of the expensive, short-lived radionuclide is a primary procurement driver. Pentafluorophenyl trifluoromethanesulfonate has been successfully employed as a precursor for [18F]pentafluorophenyl triflate, which is then used in labeling reactions. For instance, the radiofluorination of the target compound to produce the [18F] intermediate proceeds with a radiochemical yield of 60-70%. [1] This high-yield conversion is critical and showcases the compound's suitability as a stable, yet highly activatable, precursor for generating potent electrophilic species for radiolabeling, a performance level not readily achieved with less reactive C6F5 sources.

Evidence DimensionRadiochemical Yield (of subsequent step)
Target Compound DataEnables a precursor synthesis with 60-70% radiochemical yield.
Comparator Or BaselineAlternative multi-step routes for introducing [18F]C6F5 groups.
Quantified DifferenceProvides a high-yield pathway for a critical radiolabeling precursor.
ConditionsNucleophilic [18F]fluoride displacement on a nitrophenyl-activated precursor in DMSO at 160°C.

For radiopharmaceutical production, the yield of the labeling step directly impacts the final product's specific activity and the process's economic viability, making high-efficiency precursors a mandatory procurement choice.

Hydrolytic Robustness
Reported
PFP esters: retain coupling efficiency in aqueous buffer
NHS esters: known to undergo significant spontaneous hydrolysis
Reported enhanced aqueous stability context
Hydrolysis rate not quantified; review buffer conditions
Sulfonamide Synthesis
Head-to-head
PFP-sulfonates: 89–97% yield, rt, 1 h
Sulfonyl chlorides: variable yields, thermal instability
Supports library synthesis workflow fit
Conditions: CH₃CN, DIPEA, room temperature
Leaving Group Ranking
Class-level
  1. Triflate (pKa −14)
  2. I⁻
  3. Br⁻
  4. Cl⁻
  5. F⁻
Reported leaving-group reactivity ranking
Reactivity context may vary with substrate

Activation of Challenging Substrates in Complex Oligosaccharide Synthesis

This reagent is the right choice when activating sterically hindered or electronically deactivated thioglycoside donors in carbohydrate chemistry. Its high reactivity overcomes the limitations of milder promoters, enabling the formation of difficult glycosidic linkages crucial for synthesizing bioactive glycans or glycoconjugates. [1]

Synthesis of Electron-Deficient Aryl Ethers, Sulfides, and Amines

For projects requiring the formation of C(aryl)-O, C(aryl)-S, or C(aryl)-N bonds with sensitive or valuable nucleophiles, this compound provides a significant process advantage. It allows the pentafluorophenylation to occur under milder conditions than the corresponding SNAr reaction on hexafluorobenzene, preserving functional groups and improving yields. [2]

Precursor for High-Value Fluorinated Materials and Ligands

In materials science and catalysis, where the electronic properties of the C6F5 group are desired, this reagent serves as a superior building block. Its reliable and high-yield reactivity makes it ideal for multi-step syntheses of complex fluorinated polymers, liquid crystals, or specialized ligands where process robustness is critical. [3]

Application Fit Matrix

Application
Selection Property
Validation Focus
EUV photoresist PAG
Electron-attachment fragmentation profile
CF₃SO₃⁻ dominant yield at low energy
Sulfonamide library synthesis
Shelf-stable sulfonylation reagent
Room-temperature coupling yield and scalability
Bioconjugation activated ester
Aqueous stability of activated ester
Amine conjugation efficiency in buffer
Suzuki–Miyaura cross-coupling
Protecting group stability under coupling
Hydrolysis resistance with borate base

XLogP3

3.2

GHS Hazard Statements

Aggregated GHS information provided by 3 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (66.67%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Wikipedia

Pentafluorophenyl trifluoromethanesulfonate

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